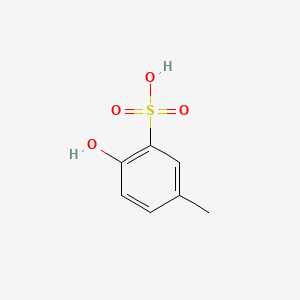

2-Hydroxy-5-methylbenzenesulfonic acid

説明

Historical Context of Aromatic Sulfonation Research

The study of 2-Hydroxy-5-methylbenzenesulfonic acid is rooted in the broader history of aromatic sulfonation, a fundamental class of reactions in organic chemistry. Aromatic sulfonation, the process of attaching a sulfonic acid group (-SO₃H) to an aromatic ring, has been a subject of scientific inquiry since the 19th century. This reaction is a cornerstone of electrophilic aromatic substitution, where an electrophile attacks the electron-rich benzene (B151609) ring.

Early methods involved heating an aromatic compound with concentrated sulfuric acid. nih.gov A key characteristic of sulfonation that distinguishes it from many other electrophilic aromatic substitutions is its reversibility. nih.gov The reaction can be driven forward in concentrated acid, while the sulfonic acid group can be removed by heating in dilute aqueous acid. nih.gov This reversibility has been historically significant, allowing the sulfonic acid group to be used as a temporary "blocking" or "directing" group to influence the position of other substituents during multi-step syntheses. nih.gov Over the years, research has introduced a variety of sulfonating agents, including oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) and chlorosulfuric acid, to improve reaction efficiency and control. nih.gov

Contemporary Academic Interest in this compound and its Derivatives

In modern research, this compound is primarily of interest as a specialized chemical intermediate and a monomer in polymer science. Its structure is directly derived from the sulfonation of p-cresol (B1678582). chemicalbook.com One of the most significant applications and areas of academic interest is its role in the synthesis of Policresulen. biosynth.comsimsonpharma.com

Policresulen is a polycondensation product, essentially a polymer, used as a topical antiseptic and hemostatic agent. biosynth.com It is synthesized through the acid-catalyzed reaction of a cresol-sulfonic acid derivative (like this compound or its isomers) with formaldehyde. simsonpharma.com This polymerization creates methylene (B1212753) bridges that link the sulfonated phenolic units, resulting in a complex polymeric structure. The study of this polymerization process and the properties of the resulting polymer are active areas of research, particularly for applications in medicine.

Furthermore, derivatives of this compound are investigated in various fields. For instance, the related compound p-cresol sulfate (B86663), a metabolite of p-cresol formed in the body, is extensively studied in medical research, particularly in the context of gut microbiome metabolism and its impact on conditions like chronic kidney disease. nih.govnih.gov While distinct from the synthesized acid, the biological relevance of its isomers highlights the broader academic interest in the metabolism and effects of sulfonated cresols. The synthesis of novel heterocyclic compounds and azo dyes using derivatives of the core structure also represents an area of contemporary chemical research. ekb.eg

Structure

3D Structure

特性

IUPAC Name |

2-hydroxy-5-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZKCQSGDARVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951206 | |

| Record name | 2-Hydroxy-5-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7134-06-7, 28519-04-2 | |

| Record name | 2-Hydroxy-5-methylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Cresolsulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028519042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-5-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cresolsulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxy-5-methylbenzene-1-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-5-METHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXK474P32D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Pathways to 2 Hydroxy 5 Methylbenzenesulfonic Acid

Direct Sulfonation Approaches

Direct sulfonation remains a primary and classical method for the synthesis of 2-hydroxy-5-methylbenzenesulfonic acid, valued for its high yields. This approach hinges on the electrophilic substitution of a hydrogen atom on an aromatic ring with a sulfonic acid group (–SO₃H). scirp.org

The most common precursor for the synthesis of this compound is p-cresol (B1678582). chemicalbook.com The hydroxyl group of p-cresol directs the incoming sulfonyl group to the ortho position, yielding the desired product. The reaction of p-cresol with sulfuric acid at 35°C for a short duration has been reported to produce this compound with a high yield of 93%. chemicalbook.com

Phenols, in general, are good substrates for sulfonation due to the activating, electron-donating nature of the hydroxyl group. numberanalytics.comwikipedia.org The reaction conditions, particularly temperature and the nature of the sulfonating agent, play a crucial role in determining the isomer distribution of the resulting cresol (B1669610) sulfonic acids. google.comchemicalland21.com For instance, the sulfonation of toluene, a related aromatic compound, yields different isomers depending on the reaction temperature, with p-toluenesulfonic acid being a major product at higher temperatures. google.com

Various sulfonating agents can be employed for the synthesis of this compound. The choice of agent and reaction conditions is critical for maximizing yield and minimizing the formation of byproducts.

Sulfuric Acid: Concentrated sulfuric acid is a common and cost-effective sulfonating agent. google.comgoogle.com The reaction of p-cresol with sulfuric acid at a controlled temperature of 35°C has been shown to be effective. chemicalbook.com However, higher temperatures can lead to the formation of undesired isomers and byproducts. google.com

Chlorosulfonic Acid: This reagent is another option for sulfonation. google.com When used to sulfonate alkali at 40°C, it can lead to a product mixture containing a high percentage of the p-cresol derivative. google.com A clean synthesis process for a related compound, 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid, utilizes chlorosulfonic acid at a controlled temperature of 20-25°C. google.com

Sulfur Trioxide (SO₃): Controlled sulfation of p-cresol can be achieved using sulfur trioxide, often in a 1:1.05–1.1 molar ratio with p-cresol in a solvent like dichloroethane at 50–70°C, resulting in yields of 85–90%.

Other Sulfonating Agents: Aromatic sulfonic acids themselves can act as sulfonating agents. For example, 1,2,4,5-tetramethylbenzene-3-sulfonic acid and 1,2,3,4,5-pentamethylbenzene-6-sulfonic acid have been used to sulfonate toluene. google.com

Table 1: Comparison of Sulfonating Agents for Phenolic Substrates

| Sulfonating Agent | Typical Substrate | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Sulfuric Acid | p-Cresol | 35°C, 0.42 hours | 93% | chemicalbook.com |

| Chlorosulfonic Acid | Alkali | 40°C | High p-cresol derivative content | google.com |

| Sulfur Trioxide (SO₃) | p-Cresol | 50–70°C in Dichloroethane | 85–90% | |

| 1,2,4,5-tetramethylbenzene-3-sulfonic acid | Toluene | 85°C, 10 hours | 87% (p-isomer) | google.com |

Indirect Synthesis Routes and Precursor Chemistry

Beyond direct sulfonation, indirect methods offer alternative pathways to this compound, often involving multi-step sequences and specific named reactions.

The Beckmann rearrangement, the acid-catalyzed conversion of an oxime to an amide, provides an indirect route to aminosulfonic acids, which can be precursors to the target compound. wikipedia.orgmasterorganicchemistry.comnih.gov A specific method for preparing 3-amino-2-hydroxy-5-methylbenzenesulfonic acid involves the reaction of 2-hydroxy-5-methylphenyl methyl ketone oxime with excess sulfuric acid. researchgate.net This reaction is believed to proceed through a Beckmann rearrangement to form the corresponding acetanilide (B955), which then undergoes sulfonation at the ortho position to the hydroxyl group, followed by hydrolysis of the amide group. researchgate.net

The reaction involves heating the oxime with 60% sulfuric acid in an inert solvent for 2 hours. researchgate.net While the direct product is an aminosulfonic acid, this highlights the utility of the Beckmann rearrangement in functionalizing aromatic rings that can subsequently be modified to yield the desired hydroxyl group. Various catalysts, including acids like sulfuric acid, phosphorus pentachloride, and even milder reagents under specific conditions, can facilitate the Beckmann rearrangement. wikipedia.orglibretexts.org

The Vilsmeier-Haack (VH) reaction, traditionally used for formylation, can be adapted for the sulfonation of aromatic compounds. scirp.orgnumberanalytics.comijpcbs.com The VH reagent, typically a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), can be used in the presence of sodium bisulfite (NaHSO₃) to sulfonate phenols and anilines. scirp.org This method offers a laboratory-scale synthesis with potentially easier purification compared to classical sulfonation.

The reaction proceeds by treating the aromatic substrate with the freshly prepared VH reagent and NaHSO₃ in a solvent like acetonitrile (B52724) at room temperature. scirp.org The use of sonication has been shown to enhance the reaction yields compared to conventional stirring. scirp.org This method generates the electrophilic sulfonating species in situ, providing an alternative to traditional, often harsh, sulfonation conditions.

Table 2: Indirect Synthesis Approaches

| Method | Key Reagents | Intermediate/Product Type | Key Features | Reference |

|---|---|---|---|---|

| Beckmann Rearrangement | Ketone Oxime, Sulfuric Acid | Aminosulfonic Acid | Involves rearrangement, sulfonation, and hydrolysis. | researchgate.net |

| Vilsmeier-Haack Sulfonation | DMF/POCl₃ (or SOCl₂), NaHSO₃ | Aromatic Sulfonic Acid | Mild conditions, suitable for lab-scale synthesis. | scirp.org |

Innovations in Synthetic Protocols

Research continues to explore more efficient and environmentally benign methods for sulfonation. The use of ultrasonication in conjunction with Vilsmeier-Haack conditions is one such innovation that can reduce side reactions and energy input. scirp.org Another area of development is the use of novel catalytic systems. For instance, in the context of the Beckmann rearrangement, various catalysts such as cyanuric chloride with zinc chloride have been explored to render the reaction catalytic. wikipedia.org While not directly applied to the synthesis of this compound in the reviewed literature, these advancements in related chemistries suggest potential future directions for more sustainable and efficient synthetic protocols for this compound.

Ultrasonically Assisted Synthesis Methodologies

Ultrasound has emerged as a valuable tool in organic synthesis, offering enhanced reaction rates, improved yields, and milder reaction conditions. The application of ultrasonic irradiation in the synthesis of aromatic sulfonic acids, including this compound, has been shown to be a facile and efficient alternative to conventional methods. scirp.orgnih.gov

One notable ultrasonically assisted method involves the sulfonation of phenols and anilines using a Vilsmeier-Haack (VH) reagent in the presence of sodium bisulfite (NaHSO₃) at room temperature. scirp.org The VH reagent is typically prepared fresh from phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) and dimethylformamide (DMF) in an acetonitrile (MeCN) medium. scirp.org

The reaction proceeds by placing the organic substrate (p-cresol), the VH reagent, and NaHSO₃ in a sonicator bath. scirp.org The use of ultrasound provides the necessary activation energy, leading to significantly higher yields compared to traditional stirring methods under the same conditions. Research indicates that the yields for the synthesis of various aromatic sulfonic acids are substantially enhanced with sonication. scirp.org For the synthesis of this compound, this method represents a significant improvement in efficiency. scirp.org The acoustic cavitation generated by ultrasound is believed to be responsible for the enhanced chemical reactivity. researchgate.net

Table 1: Comparison of Conventional vs. Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids

| Compound | Conventional Method Yield (%) | Ultrasonically Assisted Yield (%) |

|---|---|---|

| 4-Hydroxybenzenesulfonic Acid | 72 | 92 |

| This compound | 75 | 94 |

| 4-Aminobenzenesulfonic Acid | 70 | 90 |

This table presents a summary of comparative yield data from research on the sulfonation of various aromatic compounds. scirp.org

The process involves the reaction of the substrate with the VH reagent and NaHSO₃ in acetonitrile, followed by purification using column chromatography. scirp.org This methodology not only improves yield but also often results in shorter reaction times and a reduction in the formation of by-products. scirp.orgnih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. amazonaws.com In the context of this compound synthesis, these principles are applied to address the environmental concerns associated with traditional sulfonation methods, which often use harsh reagents like concentrated or fuming sulfuric acid and can produce significant waste. google.com

Key green chemistry strategies for the synthesis of benzenesulfonic acid derivatives include:

Use of Safer Solvents: Traditional methods may use hazardous solvents. Green approaches prioritize the use of safer, more environmentally benign solvents like water. google.com For instance, the synthesis of benzenesulfonic acid alkynes propyl ester has been demonstrated in a water phase, which is environmentally protective and suitable for large-scale production. google.com

Avoidance of Hazardous Reagents: A major focus is replacing hazardous sulfonating agents like chlorosulfonic acid, which is highly corrosive and reactive, with safer alternatives. google.com The use of sulfur trioxide-DMF complexes or simply sulfuric acid under controlled conditions can be a greener choice. amazonaws.com

Waste Reduction and By-product Prevention: Green methods aim to minimize waste. This can be achieved by using stoichiometric amounts of sulfonating agents to reduce the formation of sulfones and other by-products. amazonaws.com Furthermore, processes are being developed that allow for the recovery and recycling of solvents and by-products, such as hydrogen chloride. google.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. amazonaws.com Ultrasound-assisted synthesis, as discussed previously, can contribute to energy efficiency by accelerating reactions at lower temperatures. scirp.org Similarly, some green processes for related compounds have been developed to operate at mild temperatures (e.g., 20-25°C), further reducing energy demands. google.com

Catalysis: The use of efficient and recyclable catalysts can significantly improve the green credentials of a synthesis. Benzenesulfonic acids themselves are being explored as green and efficient catalysts for other reactions like esterification, replacing more corrosive acids like sulfuric acid. revistadechimie.ro

Table 2: Application of Green Chemistry Principles in Sulfonation

| Green Chemistry Principle | Application in Sulfonic Acid Synthesis | Benefit | Reference |

|---|---|---|---|

| Waste Prevention | Using stoichiometric quantities of sulfonating agents. | Reduces by-products like sulfones. | amazonaws.com |

| Safer Solvents & Auxiliaries | Utilizing water as a reaction medium instead of hazardous organic solvents. | Environmentally friendly, reduces toxicity. | google.com |

| Designing for Energy Efficiency | Reactions conducted at room temperature or with mild heating. | Lower energy consumption. | amazonaws.comgoogle.com |

| Use of Renewable Feedstocks | (Not prominently featured in sourced literature for this specific compound) | Reduces reliance on fossil fuels. | |

| Reduce Derivatives | One-pot synthesis procedures that avoid protection/deprotection steps. | Simplifies process, reduces waste. | nih.gov |

| Catalysis | Using recyclable acid catalysts. | Improves atom economy and reduces waste. | revistadechimie.ro |

| Designing for Degradation | (Not prominently featured in sourced literature for this specific compound) | Products biodegrade after use. | |

| Real-time analysis for Pollution Prevention | (Not prominently featured in sourced literature for this specific compound) | Allows for process control to minimize by-product formation. |

| Inherently Safer Chemistry for Accident Prevention | Replacing hazardous reagents like chlorosulfonic acid with safer alternatives. | Reduces risk of accidents and exposure. | google.com |

By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient, aligning with the broader goals of modern chemical manufacturing.

Chemical Reactivity and Derivative Functionalization of 2 Hydroxy 5 Methylbenzenesulfonic Acid

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution is a cornerstone of benzene (B151609) chemistry, and the outcome of such reactions on a substituted ring is governed by the electronic properties of the existing substituents. msu.edumnstate.edu In 2-hydroxy-5-methylbenzenesulfonic acid, the hydroxyl and methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. msu.edulibretexts.org Conversely, the sulfonic acid group is a deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position. libretexts.org

The combined influence of these groups determines the regioselectivity of substitution reactions. The powerful activating and ortho, para-directing effect of the hydroxyl group is the dominant influence. The positions ortho and para to the -OH group are C6, C4, and C2. Position C2 is blocked by the sulfonic acid group, and position C4 is occupied by the methyl group. Therefore, the most activated positions for electrophilic attack are C3 and C5 (which is already substituted with a methyl group). The position ortho to the methyl group (C6) and para to the hydroxyl group is also activated.

The directing effects are summarized in the table below:

| Substituent | Electronic Effect | Directing Influence |

| -OH (Hydroxyl) | Strongly Activating, Electron-Donating | Ortho, Para-directing |

| -CH₃ (Methyl) | Weakly Activating, Electron-Donating | Ortho, Para-directing |

| -SO₃H (Sulfonic Acid) | Strongly Deactivating, Electron-Withdrawing | Meta-directing |

Given these competing influences, electrophilic substitution, such as halogenation or nitration, is expected to occur primarily at the positions most strongly activated by the hydroxyl group and not sterically hindered. The bromination of p-cresol (B1678582), a related compound, shows substitution occurs at the positions ortho to the hydroxyl group. caltech.edu For this compound, the position C3 is a likely site for substitution, being ortho to the activating hydroxyl group and meta to the deactivating sulfonic acid group.

Reactions Involving Hydroxyl and Sulfonic Acid Functionalities

The hydroxyl and sulfonic acid groups are the primary sites for non-substitution reactions.

Reactions of the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated by a base. It can undergo O-alkylation to form ethers and O-acylation to form esters. These reactions modify the electronic and steric properties of the molecule, which can be useful in multi-step syntheses.

Reactions of the Sulfonic Acid Group: The sulfonation of aromatic rings is a reversible reaction. youtube.com Under conditions of dilute sulfuric acid, the sulfonic acid group can be removed from the ring in a process called desulfonation, regenerating the parent p-cresol. youtube.comresearchgate.net This reversibility can be exploited to use the sulfonic acid group as a temporary blocking group to direct other substituents to desired positions. The sulfonic acid group can also be converted into other functional groups. For example, reaction with a halogenating agent like phosphorus pentachloride can convert it into a sulfonyl chloride (-SO₂Cl). This sulfonyl chloride is a reactive intermediate that can then be used to synthesize sulfonamides by reacting with amines or sulfonate esters by reacting with alcohols.

Synthesis of Aminated Derivatives (e.g., 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid)

Amino-substituted benzenesulfonic acids are valuable intermediates in the synthesis of dyes and pharmaceuticals. researchgate.netyoutube.com A specific method for the synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic acid has been developed. researchgate.net

This synthesis starts from 2-hydroxy-5-methylphenyl methyl ketone oxime. researchgate.net Heating this oxime with 60% sulfuric acid results in the formation of 3-amino-2-hydroxy-5-methylbenzenesulfonic acid. researchgate.net The proposed mechanism involves a Beckmann rearrangement of the oxime to form the corresponding acetanilide (B955). This intermediate then undergoes sulfonation at the ortho position relative to the hydroxyl group, followed by the hydrolysis of the amide group to yield the final aminated product. researchgate.net

Synthetic Pathway:

| Step | Reactant | Reagents & Conditions | Intermediate/Product |

| 1 | 2-hydroxy-5-methylphenyl methyl ketone oxime | 60% H₂SO₄, heat | Acetanilide derivative (via Beckmann rearrangement) |

| 2 | Acetanilide derivative | H₂SO₄ (from reaction mixture) | Sulfonated acetanilide derivative |

| 3 | Sulfonated acetanilide derivative | H₂O, heat (hydrolysis) | 3-Amino-2-hydroxy-5-methylbenzenesulfonic acid |

This process provides a direct route to introduce an amino group at the C3 position, ortho to the hydroxyl group. researchgate.net

Exploration of Complex Formation and Chelation Chemistry

Chelation is a process where a metal ion binds to a single ligand at multiple points, forming a ring-like structure called a chelate. beloit.edu Ligands capable of forming such complexes are known as chelating agents. The stability of these complexes is often enhanced compared to complexes with monodentate ligands (the "chelate effect").

This compound possesses functional groups that are well-suited for chelation. The arrangement of the hydroxyl group at the C2 position and the sulfonic acid group at the C1 position creates a potential bidentate (two-toothed) binding site for metal ions. Both the phenolic oxygen and an oxygen atom from the sulfonate group can coordinate with a metal center, forming a stable six-membered ring. The presence of two complexing groups in proximity can lead to the sequestration of metal ions into a ring-type structure. beloit.edu

While specific studies detailing the chelation chemistry of this exact compound are not prevalent in the reviewed literature, the structural motif of an ortho-hydroxyaryl sulfonic acid is known to form complexes with various metal ions. The formation of such complexes can alter the physical and chemical properties of both the organic molecule and the metal ion, a principle that is widely applied in analytical chemistry, catalysis, and materials science.

Advanced Spectroscopic and Chromatographic Characterization Research for 2 Hydroxy 5 Methylbenzenesulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the definitive determination of molecular structures. hyphadiscovery.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For complex structures and the differentiation of isomers, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often employed. nih.govcore.ac.uk

¹H NMR and ¹³C NMR Applications in Positional Isomerism

¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for distinguishing positional isomers. The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, which is influenced by the proximity and nature of neighboring functional groups. Consequently, isomers with different substitution patterns on an aromatic ring will exhibit distinct NMR spectra. oxinst.com

For 2-Hydroxy-5-methylbenzenesulfonic acid, the positions of the hydroxyl (-OH), methyl (-CH₃), and sulfonic acid (-SO₃H) groups on the benzene (B151609) ring dictate the chemical shifts and coupling patterns of the aromatic protons and carbons. In its ¹H NMR spectrum, the aromatic protons will appear as a set of signals with specific multiplicities (e.g., singlet, doublet) and chemical shifts determined by their relative positions to the electron-donating hydroxyl and methyl groups and the electron-withdrawing sulfonic acid group. researchgate.net Similarly, the ¹³C NMR spectrum will show a unique set of signals for each carbon atom in the molecule, with the chemical shifts reflecting the electronic effects of the substituents. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Aromatic Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| p-Cresol (B1678582) | ¹H | 7.002 | d |

| ¹H | 6.721 | d | |

| ¹H | 2.254 | s | |

| 2-Chlorobenzoic acid | ¹H | 8.09 | d |

| ¹H | 7.50 | m | |

| ¹³C | 171.09 | s | |

| ¹³C | 134.83 | s | |

| 3-Chlorobenzoic acid | ¹H | 7.79 | m |

| ¹H | 7.55 | t | |

| ¹³C | 166.54 | s | |

| ¹³C | 133.82 | s |

This table presents example data for illustrative purposes and is based on typical chemical shifts for similar structures. rsc.orgchemicalbook.com The exact values for this compound would require specific experimental data.

Differential NMR Analysis for Isomer Distinction (e.g., vs. p-Cresyl Sulfate)

A key application of NMR is the differentiation between closely related isomers, such as this compound and p-cresyl sulfate (B86663). nih.gov While both are sulfonated derivatives of p-cresol, the position of the sulfonate group is different. In this compound, the sulfonic acid group is directly attached to the benzene ring, whereas in p-cresyl sulfate, it is bonded to the hydroxyl oxygen, forming a sulfate ester. nih.govhmdb.ca

This structural difference leads to significant variations in their NMR spectra. A detailed analysis of the ¹H and ¹³C NMR spectra allows for unambiguous identification. For instance, in this compound, there are six distinct carbon environments in the aromatic ring, resulting in six separate peaks in the ¹³C NMR spectrum. nih.gov In contrast, p-cresyl sulfate, due to its symmetry, exhibits only four different carbon environments in its aromatic ring. nih.gov The careful study of these spectra, including the number of signals, their chemical shifts, and coupling constants, provides conclusive evidence for the correct isomeric structure. researchgate.netnih.gov

Mass Spectrometry (MS) Challenges in Isomer Differentiation

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. While it is invaluable for determining molecular weights and elemental compositions, distinguishing between isomers can be a significant challenge. lcms.cz

Limitations of Standard MS Fragmentation Patterns for Isomers

Standard mass spectrometry techniques often rely on the fragmentation of a molecule to generate a characteristic pattern of fragment ions. However, isomers with similar structures, such as this compound and p-cresyl sulfate, can produce identical or very similar fragmentation patterns. nih.gov This makes their differentiation based on MS data alone difficult. Both molecules have the same molecular weight and can lose the same neutral fragments (like SO₃), leading to indistinguishable mass spectra under standard conditions. nih.govnih.gov

Advanced LC-MS/MS Approaches to Isomer Analysis

To overcome the limitations of standard MS, advanced techniques coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) are employed. nih.govrsc.org LC can separate isomers based on their different physicochemical properties before they enter the mass spectrometer. lcms.cz However, even with various LC column phases (like C18, polar-modified C18, and hydrophilic interaction liquid chromatography), baseline separation of this compound and p-cresyl sulfate can be elusive. nih.gov

Despite co-elution, LC-MS/MS can sometimes reveal subtle differences. For instance, the ionization efficiency of the two isomers might differ, leading to a significant difference in signal intensity. It has been observed that this compound can show a much higher ionization yield under negative ion electrospray ionization compared to p-cresyl sulfate. nih.gov Furthermore, advanced MS/MS techniques that allow for multiple stages of fragmentation (MSn) can sometimes generate unique fragment ions that are diagnostic for a specific isomer. lcms.czub.edu

Other Advanced Chromatographic Techniques (e.g., Capillary Electrophoresis)

Beyond traditional LC, other advanced chromatographic and separation techniques can be utilized for isomer analysis. Capillary electrophoresis (CE) is a high-efficiency separation method that separates analytes based on their electrophoretic mobility in an electric field. nih.govusp.org This technique is particularly well-suited for charged molecules like sulfonic acids. nih.gov

In CE, the separation is governed by the charge-to-size ratio of the analytes. usp.org Different isomers may have slightly different pKa values and hydrodynamic radii, which can be exploited for their separation. By optimizing parameters such as the background electrolyte composition, pH, and the use of additives, it may be possible to achieve separation of challenging isomeric pairs. nih.gov Capillary zone electrophoresis (CZE), a common mode of CE, has been successfully applied to the analysis of various phenolic and acidic compounds. mdpi.com

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| p-Cresyl sulfate |

| p-Cresol |

| 2-Chlorobenzoic acid |

| 3-Chlorobenzoic acid |

Computational and Theoretical Investigations of 2 Hydroxy 5 Methylbenzenesulfonic Acid

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of organic molecules. This approach is grounded in the principle that the energy of a system can be determined from its electron density. DFT calculations are instrumental in predicting the geometry, electronic properties, and reactivity of 2-hydroxy-5-methylbenzenesulfonic acid.

For molecules of this nature, calculations are often performed using hybrid functionals, such as B3LYP, in conjunction with a basis set like 6-31+G(d,p). nih.gov This level of theory has been shown to provide a good balance between computational cost and accuracy for predicting the properties of related compounds like p-toluenesulfonic acid. nih.gov

Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H8O4S | PubChem nih.gov |

| Molecular Weight | 188.20 g/mol | PubChem nih.gov |

| Exact Mass | 188.01432991 Da | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| InChI | InChI=1S/C7H8O4S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11) | PubChem nih.gov |

| SMILES | CC1=CC(=C(C=C1)O)S(=O)(=O)O | PubChem nih.gov |

This table presents computationally derived properties for this compound.

DFT calculations also enable the determination of various reactivity descriptors. These descriptors, derived from the principles of conceptual DFT, provide a framework for understanding and predicting the chemical behavior of the molecule.

Key Reactivity Descriptors from DFT

| Descriptor | Description |

|---|---|

| Highest Occupied Molecular Orbital (HOMO) | The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor. |

| Lowest Unoccupied Molecular Orbital (LUMO) | The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity. |

| Chemical Potential (μ) | A measure of the escaping tendency of an electron from the system. |

| Chemical Hardness (η) | A measure of the molecule's resistance to a change in its electron distribution. |

| Electrophilicity Index (ω) | A global reactivity index that quantifies the electrophilic nature of a molecule. |

| Fukui Functions | These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. |

This table describes common reactivity descriptors that can be calculated using DFT to predict the chemical behavior of a molecule.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is a critical tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this would primarily involve modeling its role as an acid catalyst. The sulfonic acid group (-SO3H) is a strong protic acid, and its reactivity is central to its chemical applications.

A structurally similar compound, p-toluenesulfonic acid (PTSA), is widely used as a strong organic-soluble acid catalyst. p-toluenesulfonicacid-ptbba.com Quantum chemical studies on reactions catalyzed by PTSA can provide a model for understanding the mechanisms involving this compound. For instance, in esterification reactions, the catalytic cycle involves several key steps that can be modeled computationally: p-toluenesulfonicacid-ptbba.com

Protonation of the Substrate: The sulfonic acid donates a proton to the carbonyl oxygen of a carboxylic acid. This initial step increases the electrophilicity of the carbonyl carbon. p-toluenesulfonicacid-ptbba.com

Nucleophilic Attack: An alcohol molecule then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. p-toluenesulfonicacid-ptbba.com

Proton Transfer and Water Elimination: A proton is transferred, and a water molecule is eliminated. p-toluenesulfonicacid-ptbba.com

Deprotonation: The final step is the deprotonation of the product, which regenerates the acid catalyst. p-toluenesulfonicacid-ptbba.com

Each of these steps can be modeled to determine the transition state structures and activation energies, providing a detailed energy profile for the entire reaction. Such models can also explore the influence of the hydroxyl and methyl groups on the benzene (B151609) ring on the catalytic activity. The hydroxyl group, being an electron-donating group, could potentially influence the acidity of the sulfonic acid group and its catalytic efficiency.

Prediction of Spectroscopic Parameters and Conformational Analysis

Theoretical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Additionally, conformational analysis helps in identifying the most stable three-dimensional arrangement of the atoms in a molecule.

Prediction of Spectroscopic Parameters

Quantum chemical methods, particularly DFT, can be used to calculate vibrational frequencies. These calculated frequencies correspond to the infrared (IR) and Raman spectra of the molecule. A study on p-toluenesulfonic acid demonstrated that the B3LYP level of theory provides a good prediction of its vibrational spectrum. nih.gov For this compound, similar calculations would predict the characteristic vibrational modes.

Predicted Vibrational Modes for the Sulfonic Acid Group

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Asymmetric SO₃ Stretching | ~1350 | A strong band corresponding to the out-of-phase stretching of the S=O bonds. |

| Symmetric SO₃ Stretching | ~1170 | A strong band corresponding to the in-phase stretching of the S=O bonds. |

| S-O Stretching | ~900 | Stretching of the S-O single bond. |

| SO₃ Bending Modes | Lower Frequencies | Bending and scissoring motions of the sulfonic acid group. |

This table outlines the expected vibrational frequencies for the key functional group in this compound, based on data for similar compounds. researchgate.net

The calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are fundamental for structural elucidation.

Conformational Analysis

The presence of rotatable single bonds in this compound—specifically the C-S and C-O bonds—means that the molecule can exist in different spatial orientations or conformations. Conformational analysis aims to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface.

For this molecule, the key conformational questions would revolve around the orientation of the -SO₃H and -OH groups relative to the benzene ring and to each other. Computational studies on other substituted phenols and sulfonic acids have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. nih.govresearchgate.net In the case of this compound, an intramolecular hydrogen bond could potentially form between the hydrogen of the hydroxyl group and one of the oxygens of the sulfonic acid group.

A potential energy surface scan, where the energy of the molecule is calculated as a function of the dihedral angles of the rotatable bonds, would reveal the low-energy conformations and the energy barriers between them. This information is crucial for understanding the molecule's shape and how it might interact with other molecules.

Environmental Research Perspectives on 2 Hydroxy 5 Methylbenzenesulfonic Acid

Biodegradation Pathways and Mechanisms

The biodegradation of 2-hydroxy-5-methylbenzenesulfonic acid is not extensively documented in scientific literature. However, the metabolic pathways for analogous sulfonated aromatic compounds and cresols have been investigated, offering a predictive glimpse into its potential breakdown mechanisms. The key to its biodegradation lies in two main processes: desulfonation, the removal of the sulfonic acid group, and the subsequent cleavage of the aromatic ring.

Microorganisms capable of degrading sulfonated aromatics often employ dioxygenase enzymes to initiate the breakdown process. For instance, studies on p-toluenesulfonic acid have revealed that bacteria such as Pseudomonas putida and Pseudomonas (Comamonas) testosteroni can metabolize this compound. One identified pathway involves the initial oxidation of the methyl group, followed by desulfonation and subsequent meta-cleavage of the aromatic ring. researchgate.netnih.gov

The degradation of p-cresol (B1678582), the parent compound of this compound (lacking the sulfonate group), has also been studied. Under anaerobic conditions, p-cresol can be metabolized by bacteria via the oxidation of the methyl group to form p-hydroxybenzyl alcohol, which is then further oxidized to p-hydroxybenzoate. capes.gov.br Aerobic degradation of p-cresol by strains like Serratia marcescens has been shown to proceed through intermediates such as p-hydroxybenzaldehyde and p-hydroxybenzoate before ring cleavage. nih.gov

Based on these related studies, a plausible biodegradation pathway for this compound would likely involve an initial enzymatic attack, either on the methyl group or through direct desulfonation, followed by cleavage of the aromatic ring. The presence of the hydroxyl group on the ring may influence the specific enzymes and intermediate products involved.

Table 1: Potential Biodegradation Intermediates of Related Compounds

| Original Compound | Key Intermediate(s) | Degrading Microorganism(s) | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid | p-Sulfobenzyl alcohol, p-Sulfobenzoic acid, Protocatechuic acid | Pseudomonas (Comamonas) testosteroni T-2 | nih.gov |

| p-Toluenesulfonic acid | 4-Methylcatechol | Pseudomonas putida BS1331 | researchgate.net |

| p-Cresol (anaerobic) | p-Hydroxybenzyl alcohol, p-Hydroxybenzoate | Mixed anaerobic consortia | capes.gov.br |

Environmental Fate and Transformation Studies

The environmental fate of a chemical is dictated by a combination of physical, chemical, and biological processes. For this compound, its high water solubility, a characteristic conferred by the sulfonic acid group, suggests it will be mobile in aqueous environments. This mobility increases the potential for its transport in surface and groundwater.

The persistence of sulfonated aromatic compounds in the environment can be significant. d-nb.info Their degradation is often dependent on the presence of specialized microorganisms capable of initiating desulfonation. d-nb.inforesearchgate.net Abiotic transformation processes may also play a role in the environmental fate of this compound. For example, advanced oxidation processes, such as those involving UV light and chlorine or hydrogen peroxide, have been shown to be effective in degrading other sulfonated aromatic compounds like 2-phenylbenzimidazole-5-sulfonic acid and p-toluenesulfonic acid. nih.govnih.gov These processes generate highly reactive hydroxyl radicals that can attack the aromatic ring, leading to its fragmentation and eventual mineralization.

The sorption of this compound to soil and sediment particles is expected to be limited due to its ionic nature and high water solubility. This would further contribute to its mobility in the subsurface environment. The ultimate environmental fate will be a balance between its transport and the rate of its biotic and abiotic degradation. In environments lacking the specific microbial consortia required for its breakdown, this compound has the potential to persist.

Table 2: Factors Influencing the Environmental Fate of Sulfonated Aromatic Compounds

| Process | Description | Relevance to this compound |

|---|---|---|

| Biodegradation | Microbial breakdown of the compound. | Likely requires specific desulfonating bacteria. The presence of a hydroxyl group may influence the pathway. |

| Sorption | Adherence of the compound to soil and sediment particles. | Expected to be low due to high water solubility and ionic character, leading to high mobility. |

| Photodegradation | Breakdown of the compound by light. | May contribute to transformation in sunlit surface waters. |

| Chemical Oxidation | Transformation by reactive chemical species. | Susceptible to advanced oxidation processes which could be relevant in water treatment scenarios. nih.govnih.gov |

| Mobility | Movement of the compound through environmental compartments. | High mobility in water is anticipated due to its solubility. |

Future Research Trajectories and Unanswered Questions

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 2-Hydroxy-5-methylbenzenesulfonic acid typically involves the sulfonation of p-cresol (B1678582) with sulfuric acid. chemicalbook.com While effective, this method presents opportunities for improvement in terms of sustainability and efficiency. Future research should focus on developing greener synthetic pathways.

Key research objectives include:

Catalyst Development : The use of solid acid catalysts could replace corrosive and difficult-to-recycle mineral acids like sulfuric acid. Analogy with p-toluenesulfonic acid (p-TSA), a strong, non-toxic, and reusable organic acid, suggests that similar solid catalysts could enable cleaner and more efficient syntheses. rsc.orgpreprints.org Research into p-TSA has shown its effectiveness in promoting organic transformations with high atom economy and operational simplicity, making it a model for developing sustainable processes. rsc.org

Alternative Reagents and Conditions : Exploration of alternative sulfonating agents, such as chlorosulfonic acid under controlled conditions with solvent and byproduct recycling, could offer improved process control and environmental performance. google.com The use of energy sources like ultrasound, which has been shown to accelerate esterification reactions catalyzed by p-TSA under mild conditions, could also be investigated for the sulfonation of p-cresol. tandfonline.com

One-Pot Syntheses : Designing one-pot reactions that combine multiple synthetic steps would simplify procedures and reduce waste. For instance, a novel one-step synthesis of 2-formylbenzenesulfonic acid sodium salt using a surfactant as a catalyst highlights a potential strategy to simplify production techniques. google.com

A comparative table of current and potential future synthetic approaches is presented below.

| Feature | Current Method (Sulfuric Acid) | Future Sustainable Methodologies |

| Catalyst | Concentrated Sulfuric Acid | Reusable solid acid catalysts, p-TSA analogues |

| Byproducts | Acidic waste streams | Recyclable catalysts, reduced waste |

| Energy Input | Heating often required nih.gov | Potentially lower energy input with ultrasound or microwave assistance preprints.orgtandfonline.com |

| Process | Multi-step purification | Simplified one-pot procedures, easier product isolation rsc.orggoogle.com |

Exploration of Undiscovered Reactivity Pathways and Functional Group Interconversions

The reactivity of this compound is largely dictated by its three functional groups: the sulfonic acid, the hydroxyl group, and the aromatic ring. While its role as an acid catalyst is understood, its potential for more complex transformations remains largely unexplored.

Future research should investigate:

Targeted Functional Group Interconversion : Systematic studies are needed to explore the selective conversion of the sulfonic acid and hydroxyl groups into other functionalities. Sulfonate esters, for example, are good leaving groups and can be converted to halides or other nucleophiles. vanderbilt.edu Research into the interconversion of alcohols, sulfonates, and alkyl halides shows that these transformations are fundamental in organic synthesis. ub.edu

Novel Cyclization and Condensation Reactions : The aromatic ring, activated by the hydroxyl group, is susceptible to electrophilic substitution. This could be exploited in novel cyclization and condensation reactions to build complex heterocyclic structures, which are often found in biologically active molecules. rsc.orgresearchgate.net For example, the reaction of 2-hydroxy-5-methylphenyl methyl ketone oxime with sulfuric acid yields an amino-substituted sulfonic acid via a Beckmann rearrangement and subsequent sulfonation, demonstrating a pathway to new derivatives. researchgate.netresearchgate.net

Catalytic Applications : Beyond simple acid catalysis, the molecule could serve as a ligand in transition metal catalysis or as a building block for more complex organocatalysts. The synthesis of spirooxindoles and dibenzo[a,j]xanthenes using p-TSA as a catalyst suggests that this compound could facilitate similar complex transformations. preprints.org

Advancements in Spectroscopic and Analytical Characterization Techniques for Complex Mixtures

The analysis of this compound and its reaction mixtures, which may contain isomers and byproducts, presents a significant analytical challenge. Future research should focus on developing more robust and sensitive analytical methods.

Key areas for advancement include:

Chromatographic Separation : There is a need for improved methods for the separation and quantification of sulfonic acid isomers. While gas chromatography (GC) can be used after derivatization, high-performance liquid chromatography (HPLC) offers a more direct approach. researchgate.net Developing novel HPLC methods, potentially using ion-exchange or specialized columns like BIST™ A+, could enable better separation of complex mixtures of sulfonic acids. google.comsielc.com Ion chromatography has also proven effective for the simultaneous determination of various sulfonic acids in aqueous samples. nih.gov

Hyphenated Techniques : The coupling of chromatography with mass spectrometry (LC-MS, GC-MS) is crucial for the unambiguous identification of components in complex matrices. researchgate.net Advanced LC-MS techniques have been successfully used to identify related compounds like 2-Amino-5-methylbenzenesulfonic acid. nih.gov

In-situ Monitoring : The development of spectroscopic techniques for real-time monitoring of reactions involving this compound would provide valuable kinetic and mechanistic data. NMR spectroscopy, combined with computational methods, has been used to characterize the condensation products of the related 2-hydroxy-5-methylacetophenone, showcasing a powerful approach for structural elucidation. researchgate.net

| Analytical Technique | Current Application for Sulfonic Acids | Future Research Direction |

| Gas Chromatography (GC) | Analysis of isomers after derivatization to esters. researchgate.net | Development of new, more stable derivatization agents for improved sensitivity. |

| High-Performance Liquid Chromatography (HPLC) | Separation of isomers using ion-exchange or reversed-phase columns. google.comnih.gov | Exploration of novel stationary phases and mobile phase modifiers for enhanced resolution of complex mixtures. sielc.com |

| Mass Spectrometry (MS) | Identification of sulfonic acid derivatives and isomers, often coupled with GC or LC. researchgate.net | Application of high-resolution MS for precise mass determination and structural elucidation of unknown reaction products. |

| Nuclear Magnetic Resonance (NMR) | Structural characterization of derivatives. researchgate.netresearchgate.net | Use of advanced 2D-NMR techniques and in-situ NMR for mechanistic studies. |

Deeper Theoretical Insights and Predictive Modeling of Reactivity and Structure

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and providing fundamental insights. For this compound, theoretical studies are still in their infancy.

Future research should leverage computational methods to:

Model Reaction Mechanisms : Density Functional Theory (DFT) can be used to elucidate the mechanisms of known reactions and predict the feasibility of new, undiscovered pathways. DFT has been applied to understand the structural properties of larger molecules incorporating the 2-hydroxy-5-methylphenyl moiety, indicating its suitability for this system. researchgate.net

Predict Spectroscopic Properties : Computational models can predict NMR spectra and other spectroscopic data, aiding in the identification of reaction products and isomers. researchgate.net Predicted collision cross-section values are already available, which can aid in mass spectrometry-based identification. uni.lu

Structure-Property Relationships : Modeling can establish clear relationships between the molecular structure of derivatives and their chemical or physical properties. This predictive capability can accelerate the design of new molecules for specific applications, such as novel catalysts or materials.

Emerging Applications in Specialized Chemical and Material Science Fields

While related sulfonic acids have found diverse applications, the potential of this compound itself is not fully realized. Research should be directed towards exploring its use in high-value applications.

Potential emerging fields of application include:

Polymer and Materials Science : As a bifunctional monomer, it could be incorporated into specialty polymers. Related compounds like 4-hydroxybenzenesulfonic acid are used in the manufacture of polyesters to improve dye affinity, suggesting a similar role for this compound. nih.gov

Fine Chemical Synthesis : Its use as a building block for pharmaceuticals and other fine chemicals is a promising area. Amino-substituted benzenesulfonic acids are known intermediates for pharmacologically active compounds. researchgate.net Furthermore, related aldehydes are precursors to fluorescent brighteners and dyes, indicating a potential application pathway. google.com

Ligand Development : The molecule can serve as a precursor for more complex ligands used in coordination chemistry or catalysis. For example, 2-Hydroxy-5-methyl-1,3-benzenedicarboxaldehyde, a derivative, is used to synthesize Schiff base ligands and macrobicyclic structures. sigmaaldrich.com

Q & A

Basic: What synthesis optimization strategies minimize byproduct formation during the production of 2-Hydroxy-5-methylbenzenesulfonic acid?

Methodological Answer:

To minimize byproducts, control reaction parameters such as temperature, stoichiometry, and catalyst selection. For instance, ultrasonically assisted synthesis under Vilsmeier-Haack conditions enhances reaction efficiency and reduces unwanted side products . Monitor reaction progress using thin-layer chromatography (TLC) with silica gel plates and a mobile phase optimized for sulfonic acids (e.g., ethyl acetate:methanol:acetic acid = 6:3:1). Post-synthesis, employ recrystallization in aqueous ethanol to isolate the pure compound.

Basic: How can NMR spectroscopy confirm the structural identity of this compound?

Methodological Answer:

Use and NMR to verify substituent positions and methyl group integration. Key spectral

| Proton/Carbon | Chemical Shift (δ) | Multiplicity |

|---|---|---|

| Methyl (-CH) | 2.45 ppm (singlet) | NMR |

| Aromatic H (C6) | 6.94 ppm (dd) | NMR |

| Aromatic C (C8) | 147.25 ppm | NMR |

| Compare observed shifts with reference data to confirm the hydroxyl and sulfonic acid group positions . |

Basic: Which analytical techniques are suitable for assessing the purity of this compound?

Methodological Answer:

- HPLC : Use a C18 column with 0.1% formic acid in water/acetonitrile (95:5) as the mobile phase. Detect at 254 nm for sulfonic acid absorption.

- TLC : Employ silica gel 60 F254 plates with a UV indicator. A retardation factor (R) of ~0.3 is typical under ethyl acetate:methanol (7:3) conditions.

- Titration : Quantify sulfonic acid content via acid-base titration with standardized NaOH .

Basic: What storage conditions ensure the stability of this compound?

Methodological Answer:

Store in airtight containers at 2–8°C to prevent moisture absorption and thermal degradation. Avoid exposure to strong acids/bases or oxidizing agents, which may induce hazardous reactions. Stability tests under accelerated conditions (40°C/75% RH for 6 months) confirm no significant degradation .

Advanced: How can co-elution issues with structurally similar compounds (e.g., p-cresyl sulfate) be resolved in LC-MS/MS analysis?

Methodological Answer:

Optimize chromatographic parameters using a pentafluorophenyl (PFP) column paired with ammonium formate buffer (pH 3.5) and 0.01% formic acid. This phase enhances separation of this compound (retention time ~8.2 min) from p-cresyl sulfate (~7.9 min). Note that intensity discrepancies (10-fold higher for this compound) require calibration curves adjusted for ionization efficiency .

Advanced: What ion-pair extraction methods improve purification efficiency of 2-Hydroxy-5-methylbenzensulfonic acid?

Methodological Answer:

Extract the compound as an ion pair with quinoline in dichloromethane. Adjust the aqueous phase pH to 2–3 to protonate the sulfonic acid group, enhancing partition coefficients. Post-extraction, remove quinoline via back-extraction with dilute HCl. This method achieves >95% recovery with minimal solvent residues .

Advanced: How does substituent positioning (hydroxy, methyl, sulfonic acid) influence the reactivity of this compound?

Methodological Answer:

The para-positioned sulfonic acid group increases solubility in polar solvents, while the ortho-hydroxy group facilitates hydrogen bonding and chelation. Methyl at position 5 sterically hinders electrophilic substitution at adjacent positions, directing reactions to the meta site. Compare with analogs (e.g., 3-amino-5-chloro-4-hydroxybenzenesulfonic acid) to assess electronic effects via Hammett plots .

Advanced: How to distinguish this compound from isomers in complex mixtures?

Methodological Answer:

Use hydrophilic interaction liquid chromatography (HILIC) with a zwitterionic stationary phase (e.g., ZIC-HILIC). Mobile phase: acetonitrile/ammonium acetate (50 mM, pH 6.5) in gradient mode (70–30% ACN over 15 min). Confirm identity via high-resolution MS (HRMS) with m/z 217.0143 [M-H] (theoretical) and MS/MS fragments at m/z 173 (loss of CO) and 125 (sulfonic acid cleavage) .

Advanced: How to address quantification inaccuracies caused by intensity variations in LC-MS/MS?

Methodological Answer:

Calibrate using matrix-matched standards to account for ionization suppression/enhancement. For this compound, prepare standards in synthetic urine or serum to mimic sample matrices. Validate with deuterated internal standards (e.g., d-p-cresyl sulfate) to correct for signal drift .

Advanced: What strategies mitigate synthesis byproducts like 4-methylbenzoic acid during production?

Methodological Answer:

Introduce a sulfonation step before methylation to direct substituent placement. Monitor byproduct formation via GC-MS with a DB-5MS column (30 m × 0.25 mm). Purify via solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Strata-X-AW), eluting with 2% NHOH in methanol to isolate the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。